Cas no 88374-55-4 (4-n-Octyloxybenzonitrile)

4-n-Octyloxybenzonitrile structure
4-n-Octyloxybenzonitrile structure
4-n-Octyloxybenzonitrile
88374-55-4
C15H21NO
231.333344221115
MFCD00043483
90978
145161

4-n-Octyloxybenzonitrile Properties

Names and Identifiers

    • 4-n-Octyloxybenzonitrile
    • 4-octoxybenzonitrile
    • p-(Octyloxy)benzonitrile
    • 4-(Octyloxy)benzonitrile (ACI)
    • 4-Octyloxybenzonitrile
    • P-(OCTYLOXY)BENZONITRILE
    • 4-n-Octyloxycyanobenzene
    • 4-(Octyloxy)benzonitrile, 98%
    • 4-(Octyloxy)benzonitrile
    • 4-(Octyloxy)benzonitrile #
    • AKOS009156710
    • SCHEMBL6420383
    • 88374-55-4
    • MFCD00043483
    • AS-60003
    • CS-0360186
    • NS00039260
    • DTXSID10237007
    • DB-112910
    • p-Octyloxybenzonitrile
    • +Expand
    • MFCD00043483
    • GFNSBTARZPEIPN-UHFFFAOYSA-N
    • 1S/C15H21NO/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12H2,1H3
    • N#CC1C=CC(OCCCCCCCC)=CC=1
    • 2844884

Computed Properties

  • 231.16200
  • 0
  • 2
  • 8
  • 231.162
  • 17
  • 222
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 33A^2

Experimental Properties

  • 4.29758
  • 33.02000
  • n20/D 1.513(lit.)
  • 171-173 °C2 mm Hg(lit.)
  • 24-26°C
  • >230 °F
  • Not determined
  • Not determined
  • 0.967 g/mL at 25 °C(lit.)

4-n-Octyloxybenzonitrile Security Information

  • 3
  • 6.1
  • S36
  • III
  • R20/21/22
  • Xn Xn
  • UN 3276 6.1/PG 3
  • III
  • 20/21/22
  • 6.1

4-n-Octyloxybenzonitrile Customs Data

  • 2926909090
  • China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-n-Octyloxybenzonitrile Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003MDS-5g
4-N-OCTYLOXYBENZONITRILE
88374-55-4
5g
$102.00 2024-04-20
A2B Chem LLC
AB68176-5g
4-N-Octyloxybenzonitrile
88374-55-4
5g
$95.00 2024-04-19
abcr
AB118346-5 g
4-n-Octyloxybenzonitrile, 98%; .
88374-55-4 98%
5g
€72.70 2023-05-10
eNovation Chemicals LLC
D767610-5g
4-n-Octyloxybenzonitrile
88374-55-4 95%
5g
$1250 2022-05-25
Fluorochem
162700-5g
4-n-Octyloxybenzonitrile
88374-55-4 98%
5g
£57.00 2022-02-28
TRC
O148483-50mg
4-N-Octyloxybenzonitrile
88374-55-4
50mg
$ 50.00 2022-06-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12843-1g
4-n-Octyloxybenzonitrile, 98%
88374-55-4 98%
1g
¥446.00 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430856-5g
4-(Octyloxy)benzonitrile
88374-55-4 98%
5g
¥1068.00
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00452-1g
4-n-Octyloxybenzonitrile
88374-55-4
1g
¥348.0 2021-09-04

4-n-Octyloxybenzonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Acetonitrile ;  reflux
Reference
Synthesis of new family of thiazoline and thiazole esters and investigation of their thermal properties
Schneider, Juliana M. F. M.; et al, Journal of the Brazilian Chemical Society, 2014, 25(8), 1493-1503

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  45 h, reflux
Reference
Pyrrolopyrrole cyanine dyes: A new class of near-infrared dyes and fluorophores
Fischer, Georg M.; et al, Chemistry - A European Journal, 2009, 15(19), 4857-4864

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0.5 h, rt → 50 °C; cooled
1.2 6 - 7 h, 70 - 80 °C
Reference
Synthesis of 2,5-bis(4-alkoxy-phenyl)-1,3,4-oxadiazoles
Dong, Xue-lin; et al, Huaxue Gongye Yu Gongcheng (Tianjin, 2013, 30(2), 36-39

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetic anhydride Solvents: Ethanol
Reference
Preparation of p-alkoxybenzamidine hydrochlorides
Shi, Donghui; et al, Huaxue Shiji, 1996, 18(2), 107-109

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  overnight, 120 °C
1.2 Solvents: Water
Reference
Catalytic remote hydrohalogenation of internal alkenes
Li, Xiang; et al, Nature Chemistry, 2022, 14(4), 425-432

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Cupric nitrate ,  Iodine Solvents: Acetonitrile ;  35 h, 180 °C
Reference
Selective para-Cyanation of Alkoxy- and Benzyloxy-Substituted Benzenes with Potassium Ferricyanide Promoted by Copper(II) Nitrate and Iodine
Ren, Yunlai; et al, Advanced Synthesis & Catalysis, 2012, 354(11-12), 2301-2308

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Palladium, bis(acetonitrile)dichloro- ,  4,5-Dihydro-4-methyl-2-[6-(2-methylpropyl)-2-pyridinyl]-4-oxazolemethanol Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  6 h, 35 °C
2.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  overnight, 120 °C
2.2 Solvents: Water
Reference
Catalytic remote hydrohalogenation of internal alkenes
Li, Xiang; et al, Nature Chemistry, 2022, 14(4), 425-432

4-n-Octyloxybenzonitrile Raw materials

4-n-Octyloxybenzonitrile Preparation Products

4-n-Octyloxybenzonitrile Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88374-55-4)4-n-Octyloxybenzonitrile
A1211609
99%
5g
157.0